molecular formula C8H3BrF3NO B13426159 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole

2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole

Katalognummer: B13426159
Molekulargewicht: 266.01 g/mol
InChI-Schlüssel: ZAQLWPUSLSANAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a bromo(difluoro)methyl group and a fluoro substituent on the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole typically involves the introduction of the bromo(difluoro)methyl group and the fluoro substituent onto the benzoxazole ring. One common method is the reaction of 4-fluoro-1,3-benzoxazole with bromodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while Suzuki-Miyaura coupling can produce aryl-substituted benzoxazoles.

Wissenschaftliche Forschungsanwendungen

2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in studies to investigate its biological activity and potential as a drug candidate.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Agrochemicals: The compound can be used in the synthesis of agrochemical agents for pest control and crop protection

Wirkmechanismus

The mechanism of action of 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The bromo(difluoro)methyl group and the fluoro substituent can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole is unique due to the presence of both a bromo(difluoro)methyl group and a fluoro substituent on the benzoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C8H3BrF3NO

Molekulargewicht

266.01 g/mol

IUPAC-Name

2-[bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-6-4(10)2-1-3-5(6)14-7/h1-3H

InChI-Schlüssel

ZAQLWPUSLSANAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)N=C(O2)C(F)(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.